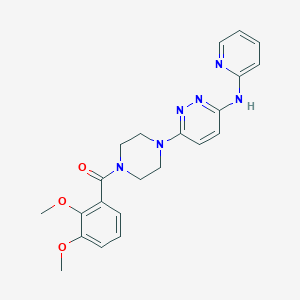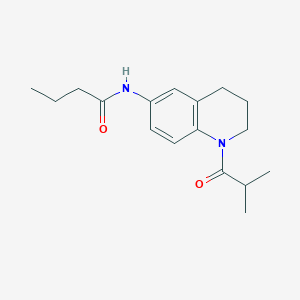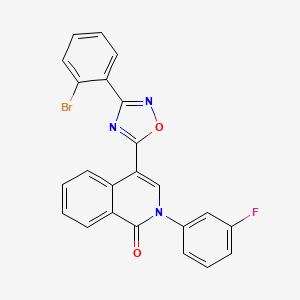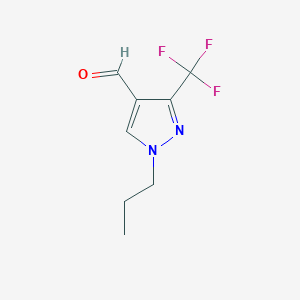![molecular formula C17H20N2O5 B2416815 Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411333-44-1](/img/structure/B2416815.png)
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MBOB and belongs to the class of piperazine derivatives. MBOB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
MBOB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. MBOB has also been shown to have antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, MBOB has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of MBOB is not fully understood. However, it has been suggested that MBOB may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a key role in the inflammatory response, and their inhibition may contribute to the anti-inflammatory and analgesic effects of MBOB. MBOB has also been found to induce apoptosis in cancer cells, which may explain its antitumor effects.
Biochemical and Physiological Effects:
MBOB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MBOB has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Moreover, MBOB has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
MBOB has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Moreover, MBOB has been found to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, there are also some limitations associated with the use of MBOB in lab experiments. For instance, the exact mechanism of action of MBOB is not fully understood, which may limit its potential applications. Moreover, more studies are needed to determine the optimal dosage and administration route for MBOB.
Zukünftige Richtungen
There are several future directions for the research on MBOB. One potential direction is to investigate the neuroprotective effects of MBOB in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential applications of MBOB in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, more studies are needed to determine the optimal dosage and administration route for MBOB and to elucidate its exact mechanism of action.
Synthesemethoden
MBOB can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base to form 4-(3-methoxybenzoyl)piperazine. In the second step, 4-(3-methoxybenzoyl)piperazine is reacted with methyl acetoacetate in the presence of a base to form MBOB.
Eigenschaften
IUPAC Name |
methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-5-3-4-13(12-14)17(22)19-10-8-18(9-11-19)15(20)6-7-16(21)24-2/h3-7,12H,8-11H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQIHDXMRWPMOV-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)


![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)


![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)


![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)

